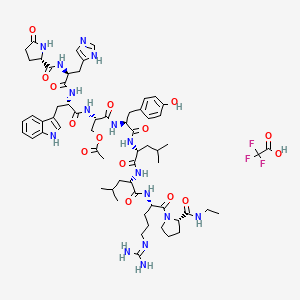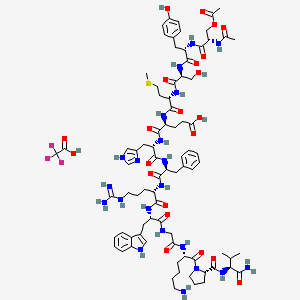
H-D-Ala-Leu-Lys-AMC Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Ala-Leu-Lys-AMC Hydrochloride, commonly referred to as H-D-ALL-AMC, is an artificial amino acid derivative commonly used in laboratory experiments. It is an inhibitor of chymotrypsin and other serine proteases, and is widely used in biochemical and physiological research. H-D-ALL-AMC is an important tool in the study of enzyme kinetics and the development of new therapeutic agents.
Wirkmechanismus
H-D-ALL-AMC is an inhibitor of serine proteases, such as chymotrypsin. It binds to the active site of the protease, blocking the substrate from binding and thus inhibiting the enzyme. This mechanism of action is similar to that of other serine protease inhibitors, such as phenylmethylsulfonyl fluoride.
Biochemical and Physiological Effects
H-D-ALL-AMC has been shown to inhibit the activity of serine proteases, such as chymotrypsin, in both in vitro and in vivo studies. In vitro studies have shown that H-D-ALL-AMC can inhibit the activity of chymotrypsin by up to 95%. In vivo studies have also shown that H-D-ALL-AMC can reduce the activity of chymotrypsin in the blood and tissues of animals.
Advantages and Limitations for Laboratory Experiments
H-D-ALL-AMC has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound. It is also a highly selective inhibitor of serine proteases, such as chymotrypsin. However, it is not a very potent inhibitor, and it has a relatively short half-life in vivo.
Zukünftige Richtungen
There are several potential future directions for research using H-D-ALL-AMC. One potential direction is to develop more potent and selective inhibitors of serine proteases. Another potential direction is to use H-D-ALL-AMC as a tool to study the structure and function of proteins. Additionally, H-D-ALL-AMC could be used to develop novel therapeutic agents for the treatment of diseases caused by serine proteases. Finally, H-D-ALL-AMC could be used to study the mechanism of action of drugs.
Synthesemethoden
H-D-ALL-AMC is synthesized by a two-step process involving the condensation of L-alanine, L-leucine, and L-lysine with 4-amino-3-methylcoumarin in the presence of an acid catalyst. In the first step, the three amino acids are condensed with the 4-amino-3-methylcoumarin to form a Schiff base. This is then hydrolyzed in the presence of a hydrochloric acid catalyst to form H-D-ALL-AMC hydrochloride.
Wissenschaftliche Forschungsanwendungen
H-D-ALL-AMC is widely used in scientific research to study the kinetics of serine proteases, such as chymotrypsin, and to develop new therapeutic agents. It has been used in studies of protease-inhibitor complexes, enzyme-substrate interactions, and the design of novel inhibitors. It has also been used in studies of the structure and function of proteins, as well as studies of the mechanism of action of drugs.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5.ClH/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17;/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32);1H/t16-,19+,20+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQFDSCAVGWLT-WHRPDVDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala-Leu-Lys-AMC Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














